molecular formula C22H25ClN2O3 B2703602 3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide CAS No. 921793-03-5

3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide

Cat. No.: B2703602
CAS No.: 921793-03-5
M. Wt: 400.9
InChI Key: QZKRAGPGDKSRLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide is a useful research compound. Its molecular formula is C22H25ClN2O3 and its molecular weight is 400.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O3/c1-14(2)12-25-18-11-17(24-20(26)15-6-5-7-16(23)10-15)8-9-19(18)28-13-22(3,4)21(25)27/h5-11,14H,12-13H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKRAGPGDKSRLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide , with a molecular formula of C22H25ClN2O3C_{22}H_{25}ClN_{2}O_{3} and a molecular weight of approximately 400.9 g/mol, is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features. These features suggest potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article aims to explore the biological activity of this compound based on current research findings.

Structural Characteristics

The compound's structure includes:

  • A chloro substituent which may enhance lipophilicity and alter biological interactions.
  • A tetrahydrobenzo[b][1,4]oxazepine core , which is known for its diverse pharmacological activities.

This unique combination of functional groups may influence its interaction with biological targets such as enzymes and receptors.

Biological Activity Overview

Preliminary studies indicate that compounds similar to this compound exhibit various pharmacological effects. Here are some key findings:

1. Anticancer Properties

Research has suggested that compounds with similar oxazepine structures can inhibit cancer cell proliferation. The mechanism may involve:

  • Induction of apoptosis in cancer cells.
  • Inhibition of specific signaling pathways associated with tumor growth.

2. Anti-inflammatory Effects

The compound’s structural features may also contribute to anti-inflammatory activity by:

  • Modulating cytokine production.
  • Inhibiting the activity of inflammatory enzymes like COX and LOX.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds. Below is a summary table highlighting relevant findings:

Study Compound Biological Activity Mechanism
3-chloro-N-(5-isobutyl...AnticancerInduces apoptosis in various cancer cell lines
Similar oxazepinesAnti-inflammatoryInhibits COX and LOX pathways
Oxazepine derivativesAntimicrobialDisrupts bacterial cell wall synthesis

The specific mechanisms through which 3-chloro-N-(5-isobutyl... exerts its effects are still under investigation. However, it is hypothesized that:

  • The chloro group may facilitate interaction with target proteins or enzymes.
  • The oxazepine core could stabilize binding interactions due to its conformational flexibility.

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the tetrahydrobenzo[b][1,4]oxazepin ring : Cyclization under controlled conditions.
  • Chlorination : Introduction of the chloro substituent using reagents like thionyl chloride.
  • Attachment of the benzamide group : Sulfonation reactions with sulfonyl chlorides.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for achieving high-purity 3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide?

  • Methodological Answer : Optimize reaction parameters such as temperature (e.g., 80–100°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd-based catalysts for coupling reactions). Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and final products via recrystallization (e.g., ethanol/water mixtures) . Post-synthesis, validate purity (>95%) using reverse-phase HPLC with UV detection at 254 nm.

Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structural identity?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and stereochemistry. For example, the oxazepine ring’s carbonyl resonance typically appears at ~170 ppm in 13C^{13}C-NMR.
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H]+^+ peak matching theoretical mass).
  • X-ray Crystallography : Single-crystal analysis resolves absolute configuration and confirms spatial arrangement of substituents (e.g., oxazepine ring puckering and benzamide orientation) .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between predicted and observed reactivity in this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with experimental reactivity (e.g., unexpected regioselectivity in halogenation reactions).
  • Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility to explain deviations in reaction yields under varying solvent conditions .
  • Validation : Cross-reference computational results with kinetic studies (e.g., Arrhenius plots for activation energy) to reconcile theoretical and empirical data.

Q. What experimental approaches address contradictions in stereochemical assignments derived from NMR vs. X-ray data?

  • Methodological Answer :

  • NOESY/ROESY NMR : Detect through-space interactions to confirm relative stereochemistry (e.g., axial vs. equatorial substituents on the oxazepine ring).
  • VCD (Vibrational Circular Dichroism) : Resolve absolute configuration by comparing experimental and simulated spectra.
  • Crystallographic Refinement : Re-analyze X-ray diffraction data with software like SHELXL to check for overlooked disorder or twinning .

Q. How to design a mechanistic study to elucidate the compound’s biological target engagement?

  • Methodological Answer :

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd_d) to putative protein targets (e.g., kinases or GPCRs).
  • Surface Plasmon Resonance (SPR) : Measure real-time association/dissociation kinetics.
  • Mutagenesis Studies : Introduce point mutations in the target protein’s active site to identify critical binding residues. Validate via dose-response assays (IC50_{50}) .

Data Analysis and Theoretical Integration

Q. What statistical methods are appropriate for analyzing dose-response data in pharmacological studies involving this compound?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report IC50_{50} values with 95% confidence intervals.
  • ANOVA with Post Hoc Tests : Compare efficacy across multiple concentrations or structural analogs.
  • Principal Component Analysis (PCA) : Identify correlations between structural features (e.g., substituent electronegativity) and biological activity .

Q. How to integrate this compound into a theoretical framework for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • QSAR Modeling : Use descriptors like logP, polar surface area, and Hammett constants to build predictive models. Validate with leave-one-out cross-validation.
  • Pharmacophore Mapping : Overlay this compound with active analogs to identify essential motifs (e.g., the chloro-benzamide moiety as a hydrogen bond acceptor) .

Conflict Resolution in Experimental Data

Q. What strategies resolve inconsistencies in solubility measurements across different solvent systems?

  • Methodological Answer :

  • Hansen Solubility Parameters : Calculate HSPs to rationalize solubility trends (e.g., δd_d, δp_p, δh_h) and identify optimal solvents.
  • Dynamic Light Scattering (DLS) : Assess aggregation behavior in aqueous buffers, which may falsely indicate low solubility.
  • Standardized Protocols : Adopt USP/Ph.Eur. guidelines for solubility testing to minimize inter-lab variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.